Methyl 7-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)heptanoate is a compound that features an imidazole ring, a versatile and significant structure in organic chemistry. Imidazole derivatives are known for their broad range of biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)heptanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, followed by subsequent conversions to the desired ester . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free microwave-assisted synthesis can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 7-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)heptanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 7-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)heptanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
Methyl 7-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)heptanoate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90251-21-1 |
---|---|
Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
methyl 7-(2-oxo-1,3-dihydroimidazol-4-yl)heptanoate |
InChI |
InChI=1S/C11H18N2O3/c1-16-10(14)7-5-3-2-4-6-9-8-12-11(15)13-9/h8H,2-7H2,1H3,(H2,12,13,15) |
InChI Key |
LXNMXOGZMSVNRF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC1=CNC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.